molecular formula C16H25N3O4S B2700337 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea CAS No. 1396811-50-9

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

Cat. No. B2700337
CAS RN: 1396811-50-9
M. Wt: 355.45
InChI Key: UNQOOWBTUNJNST-UHFFFAOYSA-N
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Description

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, also known as MP-10, is a chemical compound with potential applications in scientific research. MP-10 is a small molecule that can be synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Stability and Degradation Studies

Studies have explored the stability and degradation of related sulfonylurea compounds under various abiotic factors. For example, research on the degradation of sulfosulfuron, a sulfonylurea herbicide, in controlled environments highlighted the impact of pH, temperature, solvent, and surface on its stability. It was found that under alkaline conditions, sulfosulfuron underwent specific degradation pathways, including breaking of the sulfonylurea bridge, which is a key structural feature similar to 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea (S. Saha & G. Kulshrestha, 2002).

Chemical Synthesis and Modifications

The exploration of chemical reactions involving similar structures, such as sulfoxide thermolysis in β-Amino-α-sulfinyl esters, provides insights into how different solvents can influence the regioselectivity of reactions involving compounds like 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea. These studies reveal the nuanced ways in which chemical structures can be manipulated and the effects of various chemical environments on these processes (Markus Bänziger, S. Klein, & G. Rihs, 2002).

Pharmacological Applications

Further research has delved into the pharmacological potentials of compounds with structural similarities, focusing on their interaction with biological systems. For instance, studies on the synthesis and biochemical evaluation of 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors show the therapeutic potential of these molecules. These investigations provide a basis for understanding how 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea and its analogs might interact with biological targets to elicit pharmacological effects (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995).

Environmental Impact and Soil Interaction

The environmental behavior of sulfonylurea herbicides, such as prosulfuron, has been extensively studied to understand their fate in soils. This research has shown how soil pH and water content significantly affect the dissipation rates and degradation pathways of these compounds. Similar studies could inform the environmental management of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea, especially in agricultural settings (R. P. Hultgren, R. Hudson, & G. Sims, 2002).

properties

IUPAC Name

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(2-phenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O4S/c1-24(21,22)19-10-7-14(8-11-19)13-18-16(20)17-9-12-23-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQOOWBTUNJNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(2-phenoxyethyl)urea

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